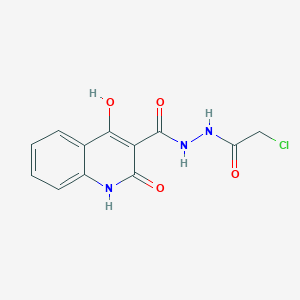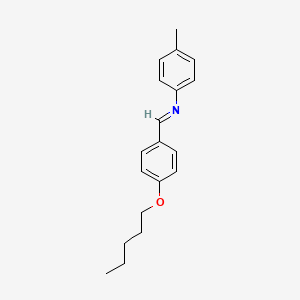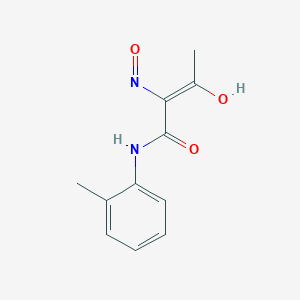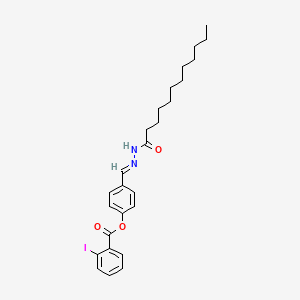
4-(2-Dodecanoylcarbohydrazonoyl)phenyl 2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Dodecanoylcarbohydrazonoyl)phenyl 2-iodobenzoate typically involves multiple steps, starting with the preparation of the core phenyl and benzoate structures. The key steps include:
Formation of the Phenyl Hydrazone: This involves the reaction of a phenyl hydrazine derivative with a dodecanoyl chloride to form the hydrazone intermediate.
Iodination: The intermediate is then subjected to iodination using iodine or an iodine-containing reagent to introduce the iodine atom at the desired position on the benzoate ring.
Coupling Reaction: Finally, the iodinated intermediate is coupled with the phenyl hydrazone derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Dodecanoylcarbohydrazonoyl)phenyl 2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
4-(2-Dodecanoylcarbohydrazonoyl)phenyl 2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Dodecanoylcarbohydrazonoyl)phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the transcription and translation processes to regulate protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Decanoylcarbohydrazonoyl)phenyl 2-iodobenzoate
- 4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 2-iodobenzoate
- 4-(2-Decanoylcarbohydrazonoyl)phenyl 2-methylbenzoate
Uniqueness
4-(2-Dodecanoylcarbohydrazonoyl)phenyl 2-iodobenzoate is unique due to its specific dodecanoyl and iodobenzoate moieties, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Propiedades
Número CAS |
303086-50-2 |
|---|---|
Fórmula molecular |
C26H33IN2O3 |
Peso molecular |
548.5 g/mol |
Nombre IUPAC |
[4-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C26H33IN2O3/c1-2-3-4-5-6-7-8-9-10-15-25(30)29-28-20-21-16-18-22(19-17-21)32-26(31)23-13-11-12-14-24(23)27/h11-14,16-20H,2-10,15H2,1H3,(H,29,30)/b28-20+ |
Clave InChI |
GRRVHBNWAIGOLY-VFCFBJKWSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I |
SMILES canónico |
CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


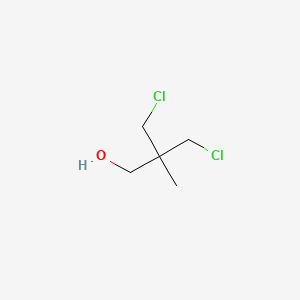
![N-[4-(butan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B15080212.png)
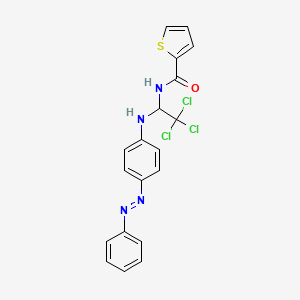
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B15080218.png)
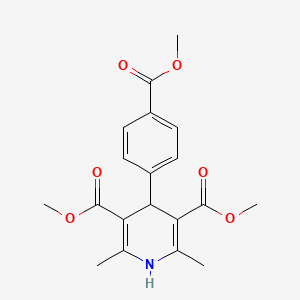
![4-Fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15080224.png)
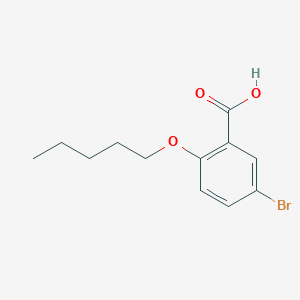
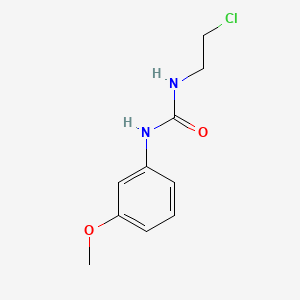
![4-{[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15080240.png)
![2-(4-chlorophenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B15080251.png)
![N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B15080255.png)
